Synthesis and characterization of Morpholino(thiazol-4-yl)methanone
Synthesis and characterization of Morpholino(thiazol-4-yl)methanone
An In-Depth Technical Guide to the Synthesis and Characterization of Morpholino(thiazol-4-yl)methanone
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Morpholino(thiazol-4-yl)methanone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document outlines a robust synthetic strategy centered on amide bond formation, offering a detailed, step-by-step experimental protocol. Causality behind the selection of reagents and reaction conditions is thoroughly explained to provide field-proven insights. Furthermore, this guide establishes a self-validating framework by detailing the full characterization of the target compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Expected data and interpretation are provided to serve as a benchmark for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, aiming to equip them with the practical and theoretical knowledge required to successfully synthesize and validate this important molecular entity.
Strategic Approach: Retrosynthetic Analysis
The synthetic strategy for Morpholino(thiazol-4-yl)methanone is most logically devised by examining the principal bond disconnection. The target molecule contains a stable amide linkage, which represents the most synthetically accessible disconnection point. This retrosynthetic analysis deconstructs the target molecule into two readily available starting materials: Thiazole-4-carboxylic acid and Morpholine . The formation of the amide bond between these two precursors is a cornerstone reaction in organic and medicinal chemistry.[1]
Synthesis of Morpholino(thiazol-4-yl)methanone
The forward synthesis involves the coupling of the carboxylic acid and the amine. Direct condensation is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, each with its own mechanism and advantages.[2][3]
Rationale for Reagent Selection
For this synthesis, we select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, in conjunction with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) .
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Expertise & Causality : HATU is an aminium-based coupling reagent renowned for its high efficiency, rapid reaction times, and ability to minimize racemization, which is crucial when dealing with chiral substrates.[1] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The role of DIPEA is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the hexafluorophosphate salt formed during the reaction. Its steric hindrance prevents it from competing with morpholine as a nucleophile.
Reaction Mechanism Overview
The coupling reaction proceeds through a well-defined mechanism. The carboxylic acid, deprotonated by DIPEA, reacts with HATU to form a reactive OAt-ester intermediate. Morpholine then acts as a nucleophile, attacking the activated carbonyl carbon. The leaving group (HOAt) is displaced, resulting in the formation of the stable amide bond.
Detailed Experimental Protocol
Materials:
-
Thiazole-4-carboxylic acid (1.0 eq)
-
Morpholine (1.1 eq)
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HATU (1.2 eq)
-
DIPEA (2.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
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To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add thiazole-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
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Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
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Add HATU (1.2 eq) in one portion. The solution may turn yellow. Stir for 15-20 minutes to allow for the formation of the active ester.
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Add morpholine (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, excess reagents, and DMF.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Morpholino(thiazol-4-yl)methanone.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Morpholino(thiazol-4-yl)methanone.
Spectroscopic Analysis
¹H NMR Spectroscopy: Proton NMR provides information about the electronic environment and connectivity of hydrogen atoms. The spectrum for the target compound is expected to show distinct signals for the thiazole ring protons and the morpholine ring protons. The aromaticity of the thiazole ring results in proton resonances between 7.27 and 8.77 ppm.[4]
¹³C NMR Spectroscopy: Carbon NMR identifies all unique carbon atoms in the molecule. The spectrum will feature signals for the carbonyl carbon of the amide, the carbons of the thiazole ring, and the carbons of the morpholine ring.
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent and diagnostic peak will be the strong C=O stretching vibration of the amide carbonyl group, typically appearing in the range of 1630-1680 cm⁻¹.
Summary of Expected Analytical Data
The following tables summarize the predicted analytical data for Morpholino(thiazol-4-yl)methanone (C₈H₁₀N₂O₂S, Molecular Weight: 198.24 g/mol ).
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.80 | Singlet | 1H | Thiazole C2-H |
| ~8.25 | Singlet | 1H | Thiazole C5-H |
| ~3.80 | Multiplet | 8H | Morpholine CH₂ |
Note: The morpholine protons often appear as two broad multiplets or a single complex multiplet due to chair-chair interconversion at room temperature.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162.0 | Amide C=O |
| ~155.0 | Thiazole C2 |
| ~148.0 | Thiazole C4 |
| ~125.0 | Thiazole C5 |
| ~66.8 | Morpholine O-CH₂ |
| ~45.0 | Morpholine N-CH₂ (Broad) |
Table 3: Predicted Mass Spectrometry and IR Data
| Technique | Expected Result | Interpretation |
|---|---|---|
| MS (ESI+) | m/z ≈ 199.05 | [M+H]⁺, confirms molecular weight |
| IR (KBr) | ν ≈ 1645 cm⁻¹ | Strong amide C=O stretch |
Chromatographic Analysis
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress by comparing the spot of the reaction mixture to the starting materials. It is also used to determine the appropriate solvent system for column chromatography and to assess the purity of the final fractions.
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity, Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector is the method of choice. A pure sample should exhibit a single major peak. This technique is also crucial for quality control in drug development pipelines. For morpholino-containing oligomers, specialized LC-MS methods are often developed for high-sensitivity analysis.[5][6][7]
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of Morpholino(thiazol-4-yl)methanone via a HATU-mediated amide coupling reaction. The rationale behind the chosen synthetic strategy and the specific reagents was explained, emphasizing the principles of modern organic synthesis. Furthermore, a comprehensive analytical workflow for the structural verification and purity assessment of the final compound was presented, with tables of expected data to serve as a reference. This integrated approach of synthesis and characterization provides researchers with a robust and validated protocol, facilitating further exploration of this and related scaffolds in the pursuit of novel therapeutics.
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